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Compound of Interest

Compound Name: Ranalexin

Cat. No.: B141904

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the expression, purification, and
characterization of recombinant Ranalexin, a potent antimicrobial peptide, using an
Escherichia coli expression system. The protocols detailed below are based on established
methods for producing a thioredoxin-ranalexin fusion protein, which facilitates high-yield
production and simplified purification.

Introduction to Ranalexin

Ranalexin is a 20-amino acid antimicrobial peptide originally isolated from the skin of the
American bullfrog, Rana catesbeiana. It exhibits broad-spectrum activity against various
pathogens, including Gram-positive and Gram-negative bacteria, and has also demonstrated
cytotoxic effects on cancer cells. Its mechanism of action is primarily attributed to the disruption
of microbial cell membranes. The production of recombinant Ranalexin in E. coli offers a
scalable and cost-effective method for obtaining large quantities of the peptide for research and
potential therapeutic applications.

Data Presentation
Table 1: Expression and Purification Summary of
Recombinant Ranalexin
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Parameter

Value Reference

Expression System

PET32c(+) vector in E. coli
BL21 (DE3)

Fusion Partner

Thioredoxin (Trx)

Purification Method

Two-step Affinity
Chromatography

Final Yield

~1 mg/L of culture

ble 2: Biological Activity of bi lexi

Organism/Cell Line  Assay Result (pg/mL) Reference
Staphylococcus

MIC 8-128
aureus
Streptococcus

MIC 8-128
pyogenes
Escherichia coli MIC 8-128
Multidrug-resistant S.

MIC 8-128
aureus
HeLa (human cervical

ICso 13-15
cancer)
COS7 (monkey kidney

ICso 13-15

fibroblast)

MIC: Minimum Inhibitory Concentration; ICso: Half-maximal Inhibitory Concentration

Experimental Protocols
Gene Synthesis and Cloning

The coding sequence for mature Ranalexin should be chemically synthesized with codon

optimization for E. coli expression. The synthesized gene is then cloned into the pET32c(+)
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expression vector. This vector is designed to express the target protein as a fusion with
thioredoxin, which includes an N-terminal His-tag for purification.

Expression of Thioredoxin-Ranalexin Fusion Protein

This protocol outlines the steps for expressing the Trx-Ranalexin fusion protein in E. coli BL21
(DE3).

Materials:

pET32c(+)-Ranalexin plasmid

E. coli BL21 (DE3) competent cells

Luria-Bertani (LB) medium

Ampicillin (100 pg/mL)

Isopropyl 3-D-1-thiogalactopyranoside (IPTG)
Protocol:

o Transform the pET32c(+)-Ranalexin plasmid into E. coli BL21 (DE3) competent cells and
plate on LB agar containing ampicillin. Incubate overnight at 37°C.

 Inoculate a single colony into 50 mL of LB medium with ampicillin and grow overnight at
37°C with shaking.

e Inoculate 1 L of LB medium with ampicillin with the overnight culture and grow at 37°C with
shaking until the optical density at 600 nm (ODeoo) reaches 0.6-0.8.

 Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.

» Continue to incubate the culture at a reduced temperature, such as 16-25°C, for 12-16 hours
with shaking. This helps to improve the solubility of the fusion protein.

o Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C. The cell pellet can be
stored at -80°C until purification.
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Purification of Recombinant Ranalexin

A two-step affinity chromatography process is recommended for the purification of the His-
tagged Trx-Ranalexin fusion protein.

Step 1: Immobilized Metal Affinity Chromatography (IMAC)

Materials:

Lysis Buffer (50 mM NaH2POa4, 300 mM NaCl, 10 mM imidazole, pH 8.0)

Wash Buffer (50 mM NaHz2POa4, 300 mM NacCl, 20 mM imidazole, pH 8.0)

Elution Buffer (50 mM NaH2POa4, 300 mM NacCl, 250 mM imidazole, pH 8.0)

Ni-NTA Agarose resin

Protocol:

Resuspend the cell pellet in Lysis Buffer and lyse the cells by sonication on ice.

Clarify the lysate by centrifugation at 12,000 x g for 30 minutes at 4°C.

Equilibrate a Ni-NTA agarose column with Lysis Buffer.

Load the supernatant onto the column.

Wash the column with Wash Buffer to remove non-specifically bound proteins.

Elute the Trx-Ranalexin fusion protein with Elution Buffer. Collect the fractions.
Step 2: Size-Exclusion Chromatography (SEC) (Optional Polishing Step)

For higher purity, the eluted fractions from the IMAC step can be further purified by SEC to
remove any remaining contaminants and aggregates.

Cleavage of the Fusion Tag and Final Purification
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The thioredoxin tag can be removed by enzymatic cleavage, for example, using an
enterokinase, which recognizes a specific cleavage site engineered in the pET32c(+) vector.

Protocol:

» Dialyze the purified fusion protein against a cleavage buffer compatible with the chosen
protease.

» Add the protease to the fusion protein and incubate according to the manufacturer's
instructions.

e The cleaved Ranalexin can be separated from the thioredoxin tag and the protease by a
second round of Ni-NTA affinity chromatography (the His-tagged thioredoxin will bind to the
resin) or by reverse-phase HPLC.

Antimicrobial Activity Assay (Minimum Inhibitory
Concentration - MIC)

Protocol:

Prepare a twofold serial dilution of the purified recombinant Ranalexin in a 96-well microtiter
plate.

Inoculate each well with a standardized suspension of the test bacterium.

Incubate the plate at 37°C for 18-24 hours.

The MIC is defined as the lowest concentration of the peptide that completely inhibits the
visible growth of the bacteria.

Cytotoxicity Assay (MTT Assay)

Protocol:
e Seed HelLa or COS7 cells in a 96-well plate and allow them to adhere overnight.

e Treat the cells with various concentrations of recombinant Ranalexin and incubate for a
specified period (e.g., 24-48 hours).
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e Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan
crystals.

e Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).
o Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

o Calculate the ICso value, which is the concentration of Ranalexin that causes a 50%
reduction in cell viability.

Visualizations
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Caption: Experimental workflow for recombinant Ranalexin production.
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Caption: General mechanism of action of Ranalexin on bacterial cells.
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 To cite this document: BenchChem. [Application Notes and Protocols for Recombinant
Ranalexin Expression in E. coli]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b141904#recombinant-ranalexin-expression-in-e-coli]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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